3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8607480
InChI: InChI=1S/C27H24O5/c1-17-22-12-13-25(31-16-24(28)20-10-7-11-21(15-20)30-3)18(2)26(22)32-27(29)23(17)14-19-8-5-4-6-9-19/h4-13,15H,14,16H2,1-3H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4
Molecular Formula: C27H24O5
Molecular Weight: 428.5 g/mol

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC8607480

Molecular Formula: C27H24O5

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one -

Specification

Molecular Formula C27H24O5
Molecular Weight 428.5 g/mol
IUPAC Name 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Standard InChI InChI=1S/C27H24O5/c1-17-22-12-13-25(31-16-24(28)20-10-7-11-21(15-20)30-3)18(2)26(22)32-27(29)23(17)14-19-8-5-4-6-9-19/h4-13,15H,14,16H2,1-3H3
Standard InChI Key ZUWIGMJXQYBOCG-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4

Introduction

Synthesis and Chemical Reactions

The synthesis of such chromen-2-one derivatives typically involves condensation reactions between appropriate starting materials. For example, a common approach might involve the reaction of a chromen-2-one precursor with a suitable aldehyde or ketone in the presence of a base. The specific synthesis of 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one would likely require a multi-step process involving protection and deprotection of functional groups, similar to methods described for related compounds .

Chemical Reactions

  • Oxidation: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, potentially forming carboxylic acids or ketones.

  • Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride could yield alcohol derivatives.

  • Substitution: The methoxy group may participate in nucleophilic substitution reactions with appropriate nucleophiles.

Potential Biological Activities

Chromen-2-one derivatives are known for their potential biological activities, including antimicrobial and antioxidant effects. While specific data on 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is lacking, related compounds have shown promise in these areas .

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